Metabolic Stability Advantage: Sulfone vs. Alkylthio Bioactivation Liability
The 6‑methylsulfonyl substituent on the benzothiazole core of CAS 942007‑99‑0 is already at the highest sulfur oxidation state, rendering it inert to the CYP450‑mediated bioactivation pathway that converts alkylthio‑benzothiazoles into reactive, GSH‑adduct‑forming intermediates [1]. In contrast, 2‑(methylthio)‑benzothiazole and its analogs undergo sulfoxidation followed by nucleophilic displacement by GSH, generating potentially toxic reactive metabolites [1]. The 4‑ethylthio group resides on the phenyl ring, spatially separated from the benzothiazole core, thus not triggering the same bioactivation liability.
| Evidence Dimension | Metabolic bioactivation (GSH adduct formation in human liver microsomes) |
|---|---|
| Target Compound Data | 6‑Methylsulfonyl group – no CYP450‑mediated sulfoxidation possible; no GSH adduct formation expected. |
| Comparator Or Baseline | 2‑(Methylthio)‑1,3‑benzothiazole – undergoes CYP450‑mediated sulfoxidation; GSH adduct detected via LC‑MS/MS. |
| Quantified Difference | Qualitative: reactive metabolite formation confirmed for 2‑(alkylthio)‑benzothiazoles; pathway structurally impossible for 6‑methylsulfonyl analog. |
| Conditions | Pooled human liver microsomes + NADPH + GSH; adduct characterization by high‑resolution mass spectrometry. |
Why This Matters
For in vivo pharmacology or ADME‑Tox profiling, the absence of a known structural alert for bioactivation substantially reduces the risk of idiosyncratic toxicity compared to alkylthio‑benzothiazole analogs.
- [1] Yang, Y. et al. (2012). Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. Chem. Res. Toxicol., 25(12), 2770–2779. DOI: 10.1021/tx3003998. View Source
